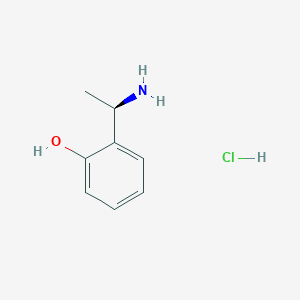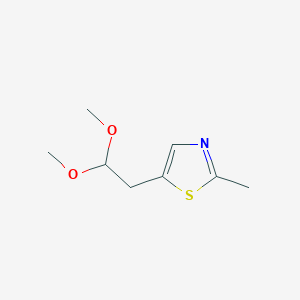
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a chemical compound that is commonly used in scientific research. It belongs to the family of esters and is also known by the name of ethyl 4-oxo-2-(4-ethoxyphenyl)-butanoate. This compound has gained significant attention in recent years due to its various applications in the field of organic chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is not well understood. However, it is believed that this compound acts as a nucleophile, which can react with various electrophiles to form new compounds. Additionally, it is believed that this compound can form hydrogen bonds with various molecules, which can affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate are not well studied. However, it has been shown to exhibit anti-inflammatory and analgesic properties. Additionally, it has been shown to exhibit antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in lab experiments is its high purity. This compound can be easily synthesized and purified, which makes it an ideal starting material for the synthesis of various biologically active compounds. However, one of the major limitations of using this compound is its low solubility in water. This can make it difficult to use in aqueous reactions.
Orientations Futures
There are various future directions for the use of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate in scientific research. One of the major future directions is the synthesis of new biologically active compounds using this compound as a starting material. Additionally, this compound can be used in the synthesis of new chiral auxiliaries, which can be used in asymmetric synthesis. Furthermore, the biochemical and physiological effects of this compound can be further studied to understand its potential applications in medicine.
Conclusion
In conclusion, methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a versatile compound that has various applications in scientific research. It can be easily synthesized and purified, which makes it an ideal starting material for the synthesis of various biologically active compounds. Additionally, it exhibits anti-inflammatory, analgesic, antifungal, and antibacterial properties. However, its low solubility in water can make it difficult to use in aqueous reactions. There are various future directions for the use of this compound in scientific research, including the synthesis of new biologically active compounds and the study of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate involves the reaction of ethyl 4-bromo-2-(4-ethoxyphenyl)butanoate with potassium carbonate in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at a temperature of 90°C for a period of 24 hours. The product obtained is then purified by column chromatography using silica gel as a stationary phase and a mixture of ethyl acetate and hexane as a mobile phase.
Applications De Recherche Scientifique
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate has various applications in scientific research. It is commonly used as a starting material for the synthesis of various biologically active compounds. This compound is also used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis. Additionally, it is used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines.
Propriétés
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-10)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREITJRAHWHNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)
![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)



![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)
![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)
![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)


